molecular formula C12H16N4S B2535616 5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 869951-05-3

5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2535616
CAS No.: 869951-05-3
M. Wt: 248.35
InChI Key: CUEWJNRXGNKDNT-UHFFFAOYSA-N
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Description

5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(dimethylamino)benzaldehyde with ethyl hydrazinecarboxylate to form the corresponding hydrazone. This intermediate is then cyclized using sulfur and a base, such as sodium ethoxide, to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
  • 5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol
  • 5-[3-(dimethylamino)phenyl]-4-propyl-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the dimethylamino group and the ethyl substituent on the triazole ring can enhance its interaction with biological targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

3-[3-(dimethylamino)phenyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-4-16-11(13-14-12(16)17)9-6-5-7-10(8-9)15(2)3/h5-8H,4H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEWJNRXGNKDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC(=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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